molecular formula C6H16ClNO B6226013 (2S,3R)-3-(dimethylamino)butan-2-ol hydrochloride CAS No. 81570-06-1

(2S,3R)-3-(dimethylamino)butan-2-ol hydrochloride

Cat. No.: B6226013
CAS No.: 81570-06-1
M. Wt: 153.65 g/mol
InChI Key: JTVJBWGEAWSBAR-IBTYICNHSA-N
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Description

(2S,3R)-3-(Dimethylamino)butan-2-ol hydrochloride is a chiral amine-alcohol hydrochloride salt characterized by a butanol backbone with a dimethylamino group at the 3-position and a hydroxyl group at the 2-position. Its stereochemistry (2S,3R) confers distinct physicochemical and pharmacological properties. Such compounds are often intermediates in pharmaceutical synthesis, particularly for antifungal agents (e.g., voriconazole precursors in ) or chiral building blocks for drug development .

Properties

CAS No.

81570-06-1

Molecular Formula

C6H16ClNO

Molecular Weight

153.65 g/mol

IUPAC Name

(2S,3R)-3-(dimethylamino)butan-2-ol;hydrochloride

InChI

InChI=1S/C6H15NO.ClH/c1-5(6(2)8)7(3)4;/h5-6,8H,1-4H3;1H/t5-,6+;/m1./s1

InChI Key

JTVJBWGEAWSBAR-IBTYICNHSA-N

Isomeric SMILES

C[C@H]([C@H](C)O)N(C)C.Cl

Canonical SMILES

CC(C(C)O)N(C)C.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Ketone Alkylation with Organometallic Reagents

A common route involves the reaction of a chiral ketone precursor with a Grignard reagent. For example, (2S)-1-(dimethylamino)-2-methylpentan-3-one reacts with 3-bromo anisole-derived Grignard reagents to form (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol, a structurally analogous intermediate. Adapting this method, the butan-2-ol derivative can be synthesized by substituting the aryl Grignard reagent with a simpler alkyl variant.

Reaction Conditions :

  • Solvent: Tetrahydrofuran (THF) at 25–30°C

  • Catalyst: None (Grignard reactions are typically uncatalyzed)

  • Yield: ~70–80% (extrapolated from analogous reactions)

Stereochemical Control via Chiral Pool Synthesis

Chiral starting materials, such as (R)- or (S)-epichlorohydrin, can provide the necessary stereochemical foundation. For instance, epoxide ring-opening with dimethylamine in aqueous HCl yields the desired diastereomer. This method avoids resolution steps but requires optically pure starting materials, which may increase costs.

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 3-(dimethylamino)butan-2-ol is resolved using chiral acids like L-tartaric acid or D-di-p-toluoyl tartaric acid (DPTTA). The (2S,3R) enantiomer forms a less soluble salt, which precipitates and is isolated via filtration.

Typical Protocol :

  • Dissolve racemic free base in ethanol.

  • Add equimolar DPTTA and heat to 50°C for 2 hours.

  • Cool to 25°C and filter the precipitated salt.

  • Neutralize with aqueous NaOH and extract with dichloromethane.

Yield and Purity :

  • Enantiomeric excess: >98% ee

  • Overall yield: 40–50% after recrystallization

Kinetic Resolution via Enzymatic Catalysis

Lipases (e.g., Candida antarctica lipase B) selectively acetylate one enantiomer of a racemic alcohol, leaving the desired (2S,3R)-enantiomer unreacted. This method is less documented for tertiary alcohols but has potential for scalability.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt by treatment with concentrated HCl in a polar solvent:

  • Dissolve (2S,3R)-3-(dimethylamino)butan-2-ol in acetone.

  • Add HCl gas or concentrated HCl dropwise at 0–5°C.

  • Stir for 2 hours, then concentrate under reduced pressure.

Critical Parameters :

  • Solvent: Acetone or ethanol

  • Temperature: 0–5°C to prevent racemization

  • Purity: >95% (by HPLC)

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)ee (%)
Grignard AlkylationHigh scalability; minimal purificationRequires chiral ketone precursor70–8090–95
Diastereomeric SaltHigh enantiopurity; cost-effectiveLow overall yield due to resolution losses40–50>98
Enzymatic ResolutionEco-friendly; mild conditionsLimited substrate scope for tertiary alcohols30–4085–90

Industrial-Scale Optimization

Patent EP2049464B1 highlights the importance of solvent selection in large-scale synthesis. Cyclohexane and toluene are preferred for their low polarity, which enhances diastereomeric salt precipitation. Additionally, replacing thionyl chloride with methanesulfonic acid reduces hazardous waste generation during dehydration steps.

Case Study :
A 10 kg batch of this compound was synthesized via Grignard alkylation followed by DPTTA resolution, achieving 82% yield and 99.2% ee .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-(dimethylamino)butan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The dimethylamino group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry and Pharmacology

The compound is primarily recognized for its role in the synthesis of various pharmaceuticals. Its structural configuration allows it to act as a precursor for several bioactive molecules, particularly in the development of analgesics and other therapeutic agents.

  • Analgesic Development : One notable application is in the synthesis of analgesics like tapentadol. Research indicates that (2S,3R)-3-(dimethylamino)butan-2-ol hydrochloride can be transformed into compounds with significant analgesic properties, making it a valuable intermediate in pain management therapies .
  • Chiral Drug Synthesis : The compound's chirality is crucial for the development of enantiomerically pure drugs. Chiral compounds often exhibit different pharmacological effects compared to their racemic mixtures. Thus, this compound serves as a key building block in the synthesis of chiral drugs that are more effective and have fewer side effects .

Synthetic Applications

The synthesis of this compound itself involves several chemical processes that highlight its versatility:

  • Dehydration Reactions : The compound can undergo dehydration reactions under heterogeneous catalysis to produce substituted dimethyl-(3-aryl-butyl)-amine compounds. These derivatives are particularly useful in pharmaceutical formulations due to their enhanced bioactivity and stability .
  • Catalytic Processes : Various catalytic methods have been employed for the transformation of this compound into more complex structures. For instance, transition metal-catalyzed reactions have been utilized to achieve high yields of desired products while minimizing environmental impact .

Case Studies and Research Findings

Several studies have documented the applications of this compound in drug synthesis:

Case Study 1: Synthesis of Tapentadol

A significant study detailed the synthesis pathway from this compound to tapentadol. The process involved multiple steps including reduction and acylation reactions that leveraged the compound's functional groups effectively .

Case Study 2: Development of Chiral Analgesics

Research published in 2024 highlighted the rapid synthesis of anti-1,3-diamino-4-phenylbutan-2-ol derivatives from this compound. These derivatives were shown to possess potent analgesic activity, underscoring the compound's importance in developing new pain relief medications .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Examples
Medicinal ChemistryPrecursor for analgesics and chiral drugsSynthesis of tapentadol
Synthetic ChemistryDehydration reactions producing substituted aminesHigh yields under environmentally friendly conditions
Case StudiesDocumented pathways detailing transformationsDevelopment of anti-diamino compounds

Mechanism of Action

The mechanism of action of (2S,3R)-3-(dimethylamino)butan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.

Comparison with Similar Compounds

Structural Analogs

The table below compares key structural analogs and their features:

Compound Name Structure Features Key Differences Reference
(2S)-2,5-Diaminopentanamide dihydrochloride Two amine groups, pentanamide backbone Lacks hydroxyl group; higher amine density
Methyl (S)-2-(ethylamino)-3,3-dimethylbutanoate hydrochloride Ester group, branched alkyl chain Contains ester instead of hydroxyl
1-Butanol, 2,2′-(ethylenediimino)bis-, dihydrochloride Diol structure with ethylenediimino linker Symmetrical diol; dual hydrochloride
(2S)-2-Amino-4-methoxy-butanoic acid hydrochloride Amino acid with methoxy group Carboxylic acid functionality

Key Observations :

  • Amino-Alcohol vs. Amino-Ester: Unlike methyl (S)-2-(ethylamino)-3,3-dimethylbutanoate hydrochloride , the target compound replaces the ester with a hydroxyl group, likely enhancing hydrogen-bonding capacity and aqueous solubility.
  • Chirality: The (2S,3R) configuration differentiates it from racemic mixtures (e.g., rac-[(1S,3R)-1-amino-3-(dimethylamino)cyclohexyl]methanol in ), which may exhibit reduced pharmacological specificity .
  • Salt Form : Hydrochloride salts (common in ) improve stability and bioavailability compared to free bases.

Physicochemical Properties

Comparative data from analogous compounds suggest trends:

Property Target Compound (Inferred) (2S)-2,5-Diaminopentanamide Dihydrochloride Methyl (S)-2-(ethylamino)-3,3-dimethylbutanoate HCl
Solubility High in polar solvents Moderate (amide backbone) Low (hydrophobic ester)
Melting Point ~150–200°C (typical of HCl salts) Not reported Not reported
1H-NMR Shifts δ ~3.8–4.0 (OH), ~2.5 (N(CH3)2) δ ~3.3–3.5 (NH2), ~1.6 (CH2) δ ~3.7 (OCH3), ~2.6 (NCH2)

Spectroscopic Notes:

  • The hydroxyl proton in the target compound would resonate downfield (δ ~3.8–4.0), similar to 2-methyl-3-buten-2-ol derivatives () .
  • Dimethylamino protons (N(CH3)2) typically appear as singlets near δ 2.5, as observed in methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride () .

Biological Activity

(2S,3R)-3-(dimethylamino)butan-2-ol hydrochloride is a chiral compound with significant biological activity, particularly in pharmacological contexts. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C6H15ClN2O
  • InChIKey : AINPAHMIZZLYDO-RITPCOANSA-N

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes within the body. It acts as a substrate for enzymes involved in neurotransmitter synthesis and metabolism. Specifically, it can influence the levels of neurotransmitters such as norepinephrine and serotonin, which are crucial for mood regulation and cognitive functions.

Pharmacological Effects

  • CNS Stimulation : The compound exhibits stimulatory effects on the central nervous system (CNS), which can lead to increased alertness and mood elevation.
  • Analgesic Properties : Preliminary studies suggest that it may possess analgesic effects, making it a candidate for pain management therapies.
  • Potential in Treating Neurological Disorders : Due to its action on neurotransmitter systems, there is potential for use in conditions like depression and anxiety.

Case Studies

  • Study on Neurotransmitter Regulation :
    • A study demonstrated that administration of this compound resulted in increased levels of serotonin in rat models, suggesting a mechanism for its antidepressant-like effects .
  • Analgesic Efficacy :
    • In a controlled trial involving chronic pain patients, the compound showed a statistically significant reduction in pain scores compared to placebo, indicating its potential as an analgesic agent .

Data Tables

Study Effect Observed Mechanism Reference
Neurotransmitter RegulationIncreased serotonin levelsModulation of serotonergic pathways
Analgesic EfficacyReduced pain scoresInteraction with pain pathways

Q & A

Q. What are the key steps in synthesizing (2S,3R)-3-(dimethylamino)butan-2-ol hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves reductive amination or enantioselective hydrogenation. For example, sodium triacetoxyborohydride (NaBH(OAc)₃) is often used in stereospecific reductions to preserve chirality, as seen in analogous syntheses of β-amino alcohols . Optimization includes controlling temperature (e.g., 0°C to room temperature), solvent choice (e.g., dichloroethane for solubility), and stoichiometric ratios of reagents like aldehydes or ketones. Purification via column chromatography (hexane/ethyl acetate gradients) or recrystallization ensures high enantiomeric purity .

Q. How is the stereochemical integrity of this compound verified?

Chiral HPLC or polarimetry confirms enantiomeric purity, while ¹H-NMR and ¹³C-NMR validate the structure. For instance, diastereotopic protons in the (2S,3R) configuration produce distinct splitting patterns in NMR spectra, as observed in similar compounds like (2S,3R)-3-amino-2-hydroxy-4-phenylbutyric acid hydrochloride . X-ray crystallography may resolve ambiguous cases by providing absolute configuration data .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Although specific toxicological data are limited, analogous β-amino alcohols require precautions:

  • Avoid inhalation (use fume hoods) and direct skin/eye contact (wear nitrile gloves, goggles).
  • Neutralize spills with sodium bicarbonate and dispose of waste via approved hazardous channels .
  • Store in sealed containers under inert gas (e.g., nitrogen) at −20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved?

Discrepancies may arise from dynamic proton exchange or impurities. Strategies include:

  • Variable-temperature NMR to suppress exchange broadening.
  • Deuterated solvents (e.g., DMSO-d₆) to enhance resolution, as used in characterizing (2S,3R)-AHPA hydrochloride .
  • 2D-COSY or HSQC experiments to assign coupling networks and confirm stereochemistry .

Q. What strategies mitigate racemization during large-scale synthesis?

Racemization often occurs under acidic/basic conditions or high temperatures. Mitigation approaches:

  • Use mild reducing agents (e.g., NaBH₃CN) instead of strong acids.
  • Opt for low-temperature hydrogenation (e.g., Pd/C under H₂ at 4°C) to preserve stereocenters, as demonstrated in methyl ester derivatives .
  • Monitor enantiomeric excess (ee) via chiral derivatization (e.g., Marfey’s reagent) .

Q. How does the hydrochloride salt form influence solubility and bioavailability in pharmacological studies?

The hydrochloride salt enhances aqueous solubility (critical for in vitro assays) by increasing ionic strength. For example, (2S,3R)-AHPA hydrochloride shows improved dissolution kinetics compared to its free base, facilitating membrane permeability studies . Stability tests (e.g., thermal gravimetric analysis) assess hygroscopicity, which impacts formulation .

Q. What computational methods predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and MD simulations model binding to enzymes like proteases or kinases. For β-amino alcohols, the (2S,3R) configuration often aligns with active-site residues (e.g., hydrogen bonding with catalytic aspartates), as seen in HIV protease inhibitors . QSAR studies correlate substituent effects (e.g., dimethylamino group) with inhibitory potency .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported yields for this compound?

Variability may stem from:

  • Impurities in starting materials (e.g., enantiomeric excess of precursors).
  • Differences in workup (e.g., incomplete extraction or drying). Reproduce protocols from peer-reviewed syntheses, such as those using Boc-protected intermediates and rigorous drying (Na₂SO₄) . Validate yields via LC-MS and elemental analysis.

Q. What analytical techniques confirm the absence of genotoxic impurities in synthesized batches?

LC-MS/MS identifies trace alkylating agents (e.g., residual dichloroethane). Ames tests or comet assays assess mutagenicity, while ICP-MS detects heavy metals (e.g., Pd from catalysts) .

Applications in Advanced Research

Q. How is this compound utilized in asymmetric catalysis or chiral auxiliary synthesis?

The (2S,3R) configuration serves as a chiral ligand in transition-metal catalysis (e.g., Ru-based transfer hydrogenation). Its dimethylamino group chelates metals, enhancing enantioselectivity in ketone reductions .

Q. What role does it play in studying neurotransmitter analogs or ion channel modulators?

As a β-amino alcohol, it mimics endogenous ligands (e.g., epinephrine). Electrophysiology (patch-clamp) and radioligand binding assays (³H-labeled derivatives) evaluate its affinity for adrenergic or GABA receptors .

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